Atanine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

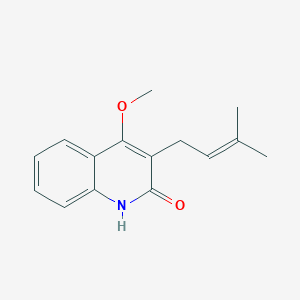

4-methoxy-3-(3-methylbut-2-enyl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-10(2)8-9-12-14(18-3)11-6-4-5-7-13(11)16-15(12)17/h4-8H,9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIWINZXMDJUPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=CC=CC=C2NC1=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Astatine Isotopes

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery and synthesis of astatine isotopes, with a particular focus on Astatine-211, a radionuclide of significant interest for Targeted Alpha Therapy (TAT). It details the historical context, modern production methodologies, experimental protocols, and key quantitative data pertinent to its use in research and radiopharmaceutical development.

Discovery of Astatine

The existence of the element with atomic number 85 was predicted by Dmitri Mendeleev, who referred to it as "eka-iodine" based on its expected position below iodine in the periodic table.[1] For decades, attempts to find this element in nature were unsuccessful.[1]

The first definitive synthesis of astatine was achieved in 1940 by Dale R. Corson, Kenneth Ross MacKenzie, and Emilio G. Segrè at the University of California, Berkeley.[1][2][3][4] Instead of searching for the element in nature, they produced it artificially by bombarding a target of Bismuth-209 with energetic alpha particles in a cyclotron.[1][3] This nuclear reaction produced Astatine-211 and two neutrons.[1][3] The element was named astatine from the Greek word astatos, meaning "unstable," reflecting its highly radioactive nature.[1][2]

Three years later, in 1943, trace amounts of naturally occurring astatine isotopes (At-215, At-218, At-219) were identified by Berta Karlik and Traude Bernert as short-lived products within the natural decay chains of uranium and thorium.[1][2][5] However, the total amount of astatine in the Earth's crust at any given time is estimated to be less than one gram, making artificial synthesis the only viable source for study and application.[2][4]

Synthesis of Medically Relevant Astatine Isotopes

While over 30 isotopes of astatine have been identified, all are radioactive with short half-lives.[1][6] The most significant isotope for medical applications, particularly Targeted Alpha Therapy, is Astatine-211 (²¹¹At).[7][8] Its 7.2-hour half-life is long enough for chemical manipulations and delivery to a target site, yet short enough to minimize long-term radiation exposure to non-target tissues.[9][10]

The primary and most common method for producing ²¹¹At is through the bombardment of a natural bismuth target (¹⁰⁰% ²⁰⁹Bi) with alpha particles in a cyclotron.[10][11]

Nuclear Reactions

The key nuclear reactions involved in the cyclotron production of astatine from a bismuth target are:

-

²⁰⁹Bi(α,2n)²¹¹At: This is the desired reaction to produce Astatine-211. It has a reaction threshold of approximately 20 MeV.[10]

-

²⁰⁹Bi(α,3n)²¹⁰At: This is a competing reaction that produces Astatine-210. Its threshold is around 28.4 MeV.[2][10] This reaction is generally avoided because ²¹⁰At (t½ = 8.1 hours) decays to Polonium-210 (t½ = 138.4 days), a long-lived and highly radiotoxic alpha emitter.[10][12][13]

-

²⁰⁹Bi(α,4n)²⁰⁹At: This reaction produces Astatine-209 and occurs at higher energies.

To maximize the yield of ²¹¹At while minimizing the production of the contaminating ²¹⁰At, the incident energy of the alpha particle beam is carefully controlled, typically kept between 28 and 29 MeV.[10][14][15]

Decay Properties of Astatine-211

Astatine-211 has a branched decay scheme with a half-life of 7.21 hours.[14]

-

Alpha Decay (41.8%): It emits an alpha particle to become the stable Bismuth-207.

-

Electron Capture (58.2%): It undergoes electron capture to form Polonium-211 (²¹¹Po).[16] ²¹¹Po is extremely short-lived (t½ ≈ 516 ms) and rapidly decays by emitting a high-energy alpha particle to become stable Lead-207.

This decay pathway ensures that for every decay of a ²¹¹At atom, one alpha particle is ultimately emitted, which is highly desirable for therapy as it delivers a potent, localized dose of radiation to cancer cells.[9]

Quantitative Data Summary

Table 1: Properties of Key Astatine Isotopes

| Isotope | Half-Life | Primary Decay Mode(s) | Primary Production Reaction |

| Astatine-209 | 5.41 hours | Electron Capture, α | ²⁰⁹Bi(α,4n)²⁰⁹At[2] |

| Astatine-210 | 8.1 hours | β+ Decay, Electron Capture | ²⁰⁹Bi(α,3n)²¹⁰At[2] |

| Astatine-211 | 7.21 hours | Electron Capture (58.2%), α (41.8%) | ²⁰⁹Bi(α,2n)²¹¹At[10][17] |

| Astatine-217 | 32.3 ms | α, β- | Product of Neptunium-237 decay[2] |

| Astatine-218 | 1.5 seconds | α, β- | Found in Uranium decay series[5] |

| Astatine-219 | 56 seconds | α, β- | Found in Actinium decay series[2][5] |

Table 2: Typical Parameters for Astatine-211 Production

| Parameter | Value / Description |

| Nuclear Reaction | ²⁰⁹Bi(α,2n)²¹¹At[10] |

| Target Material | Natural Bismuth (²⁰⁹Bi), typically metallic or oxide form.[2][10] |

| Target Backing | Aluminum or Copper[2][17] |

| Incident α-particle Energy | ~28-29 MeV (to minimize ²¹⁰At production)[10][14][18] |

| Reaction Threshold | ~20 MeV[10] |

| Reported Thick Target Yields | 16.3 to 41 mCi/μA·h[10] |

Experimental Protocols

The production and purification of Astatine-211 is a multi-step process requiring specialized facilities.

General Workflow for ²¹¹At Production and Purification

Detailed Methodologies

Step 1: Target Preparation

-

A thin layer of natural bismuth metal (50 to 100 mg/cm²) is sputtered onto a suitable backing plate, often made of aluminum or copper, which serves as a heat sink.[2]

-

Alternatively, bismuth oxide can be fused with a copper plate.[2]

-

The target must be robust enough to withstand the particle beam current and provide efficient heat dissipation, as bismuth has a low melting point (271°C) and poor thermal conductivity.[10] The target is water-cooled during irradiation.[2]

Step 2: Cyclotron Irradiation

-

The prepared bismuth target is placed in a cyclotron.

-

It is irradiated with an alpha particle beam with an incident energy of approximately 28-29 MeV.[10][11]

-

Irradiation times and beam currents (e.g., 50-60 μA) are optimized based on the desired final activity of ²¹¹At.[12]

Step 3: Separation and Purification of Astatine-211 After irradiation, the minute quantities of ²¹¹At must be separated from the bulk bismuth target. Two primary methods are employed:

Method A: Dry Distillation

-

The irradiated target is removed from the cyclotron and transferred to a shielded hot cell.

-

The target is heated in a tube furnace to between 650-800°C.[5]

-

The more volatile astatine is distilled away from the bismuth metal.[5][11]

-

A carrier gas (e.g., nitrogen or helium) flows through the tube, carrying the vaporized astatine.

-

The astatine is collected on a cold surface, such as a water-cooled platinum or glass "finger," from which it can be rinsed with a suitable solvent like chloroform or dilute sodium hydroxide.[6]

Method B: Wet Chemistry (Solvent Extraction / Chromatography)

-

The irradiated bismuth target is dissolved in a strong acid, typically concentrated nitric acid.[14][19]

-

Solvent Extraction: The resulting solution is adjusted (e.g., to 8M HCl), and the astatine is selectively extracted into an immiscible organic solvent like diisopropyl ether (DIPE).[14][16] The astatine can then be back-extracted from the organic phase into a clean aqueous solution (e.g., 0.1 M NaOH) for use.[16]

-

Chromatography: A more recent and rapid method involves passing the nitric acid solution of the target through a chromatography column containing porous beads infused with ketones.[19][20] The astatine forms a bond with the ketones and is retained on the column, while the bismuth passes through.[19][20] The pure astatine can then be eluted from the column. This process can reduce purification time from hours to as little as 10-20 minutes, which is a significant advantage given the 7.2-hour half-life.[20][21]

Step 4: Quality Control

-

The final product is analyzed using gamma spectroscopy to determine its radionuclidic purity.

-

The primary goal is to ensure the absence or minimal presence of ²¹⁰At/²¹⁰Po.

-

The chemical form and concentration of the purified ²¹¹At are also determined before its use in radiolabeling.

Conclusion

The journey of astatine from a theoretical "eka-iodine" to a promising therapeutic agent in nuclear medicine is a testament to advancements in nuclear physics and radiochemistry. The synthesis of Astatine-211, primarily through the ²⁰⁹Bi(α,2n)²¹¹At reaction, is a well-established though technically demanding process. Continued innovation in rapid and automated purification methods is crucial for increasing the availability and utility of this rare and powerful alpha-emitting radionuclide, paving the way for the next generation of targeted cancer therapies.

References

- 1. chemicool.com [chemicool.com]

- 2. Astatine - Wikipedia [en.wikipedia.org]

- 3. livescience.com [livescience.com]

- 4. azom.com [azom.com]

- 5. Astatine | Radioactive Halogen, Uses in Medicine & Research | Britannica [britannica.com]

- 6. americanelements.com [americanelements.com]

- 7. perceptive.com [perceptive.com]

- 8. New Understanding of Astatine’s Chemical Properties Will Aid Targeted Alpha Therapy for Cancer | Department of Energy [energy.gov]

- 9. Astatine-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Astatine-211: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Astatine Radiopharmaceuticals: Prospects and Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Scholars@Duke publication: Astatine-211: production and availability. [scholars.duke.edu]

- 14. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Astatine-211 radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of an internal cyclotron target for the production of 211At via the 209Bi (alpha,2n)211 at reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Realizing Clinical Trials with Astatine-211: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Researchers report fastest purification of astatine-211 needed for targeted cancer therapy -- ANS / Nuclear Newswire [ans.org]

- 20. Researchers report fastest purification of astatine-211 needed for targeted cancer therapy | Texas A&M Engineering Experiment Station [tees.tamu.edu]

- 21. Targeted cancer therapy: Researchers speed up astatine-211 purification • healthcare-in-europe.com [healthcare-in-europe.com]

Astatine: An In-depth Technical Guide to its Electron Configuration, Periodic Table Position, and Production for Radiopharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astatine (At), with atomic number 85, is the heaviest known halogen and one of the rarest naturally occurring elements on Earth.[1][2] Its high radioactivity and short half-life make it a challenging yet compelling element for scientific investigation, particularly in the field of nuclear medicine.[3] This technical guide provides a comprehensive overview of the fundamental properties of astatine, including its electron configuration and position in the periodic table, and details the experimental protocols for its production and purification for use in radiopharmaceuticals.

Electron Configuration and Periodic Table Position

Astatine is located in Group 17 and Period 6 of the periodic table, placing it at the bottom of the halogen group.[4] Its position predicts that it shares chemical properties with other halogens, such as iodine, while also exhibiting more metallic characteristics than the lighter halogens.[1]

The full electron configuration of astatine is 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 4f¹⁴ 5s² 5p⁶ 5d¹⁰ 6s² 6p⁵ . The condensed electron configuration is [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p⁵ .[2] Astatine has 85 electrons, with a shell structure of 2, 8, 18, 32, 18, 7.[2][5] The seven valence electrons in the outermost shell are characteristic of the halogens and are key to its chemical reactivity.

Figure 1: Electron shell diagram of Astatine (At).

The position of astatine within the halogen group and its relationship to its neighboring elements are crucial for understanding its chemical behavior.

Figure 2: Astatine's position in the Halogen group.

Quantitative Data Summary

Due to its extreme rarity and radioactivity, many of astatine's properties are estimated or have been determined from tracer studies.[1] The following tables summarize the available quantitative data for astatine.

Table 1: Atomic and Physical Properties of Astatine

| Property | Value |

| Atomic Number | 85 |

| Atomic Mass | [6] u |

| Electron Configuration | [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p⁵ |

| Melting Point | 302 °C (575 K) |

| Boiling Point (estimated) | 337 °C (610 K) |

| Density (estimated) | ~7 g/cm³ |

| Covalent Radius | 150 pm |

| Van der Waals Radius | 202 pm |

Table 2: Ionization Energies and Electron Affinity of Astatine

| Property | Value (kJ/mol) |

| 1st Ionization Energy | 899.0 |

| 2nd Ionization Energy | 1725 |

| 3rd Ionization Energy | 2565 |

| Electron Affinity | 270.1 |

Experimental Protocols for Astatine-211 Production and Isolation

Astatine-211 is a promising radionuclide for targeted alpha therapy due to its optimal half-life (7.2 hours) and the emission of high-energy alpha particles.[3] It is artificially produced via the nuclear reaction ²⁰⁹Bi(α,2n)²¹¹At .[7]

Figure 3: Conceptual workflow for Astatine-211 production.

Bismuth-209 Target Preparation

The stability of the bismuth target is crucial for efficient astatine production, as bismuth has a low melting point (271.4 °C).

-

Target Material: High-purity (99.99% or greater) metallic bismuth is used.

-

Backing Plate: The bismuth is typically deposited onto a backing plate made of a material with high thermal conductivity, such as aluminum or copper, to dissipate heat during irradiation.[7]

-

Deposition Methods:

-

Melting: Bismuth pellets are melted directly onto the backing plate in an inert atmosphere to prevent oxidation.[8]

-

Vaporization: Bismuth is vaporized under vacuum and condensed onto the cooled backing plate to create a uniform layer.

-

-

Target Thickness: The thickness of the bismuth layer is optimized to maximize the yield of ²¹¹At while minimizing the production of the undesirable ²¹⁰At isotope. A typical thickness is around 100-200 µm.[9]

Cyclotron Irradiation

-

Particle Beam: The bismuth target is bombarded with alpha particles (He²⁺).

-

Beam Energy: The energy of the alpha particle beam is critical. An energy of approximately 28-29 MeV is commonly used to maximize the ²⁰⁹Bi(α,2n)²¹¹At reaction cross-section while staying below the threshold for the ²⁰⁹Bi(α,3n)²¹⁰At reaction, which produces the long-lived and highly radiotoxic ²¹⁰Po daughter.[7][9]

-

Beam Current: The beam current is typically in the range of 10-60 µA. Higher currents increase the production rate but also increase the heat load on the target, necessitating efficient cooling.[9]

-

Irradiation Time: The duration of the irradiation is determined by the desired activity of ²¹¹At and is typically a few hours.

Isolation and Purification of Astatine-211

Two primary methods are employed for separating astatine-211 from the irradiated bismuth target: dry distillation and solvent extraction.

This is the most common method for isolating astatine-211.[7]

-

Apparatus: A quartz or ceramic tube furnace is used to heat the irradiated target. A cold trap, often a capillary tube cooled with liquid nitrogen or a dry ice/acetone bath, is placed at the outlet of the furnace to collect the volatilized astatine.

-

Procedure:

-

The irradiated bismuth target is placed inside the furnace.

-

A slow stream of an inert gas, such as argon or helium, is passed through the tube.

-

The furnace is heated to a temperature between 650 °C and 800 °C.[7] At this temperature, astatine, which is more volatile than bismuth, vaporizes.

-

The astatine vapor is carried by the inert gas stream to the cold trap, where it condenses.

-

The distillation is typically completed within 30 minutes.[7]

-

-

Recovery: The condensed astatine can be dissolved in a suitable solvent, such as chloroform or a dilute solution of sodium hydroxide, for subsequent use.[10]

This method involves dissolving the bismuth target and then separating the astatine using liquid-liquid extraction.

-

Procedure:

-

The irradiated portion of the bismuth target is dissolved in a strong acid, such as concentrated nitric acid or a mixture of nitric and hydrochloric acids.

-

The resulting solution contains Bi³⁺ ions and various species of astatine.

-

An organic solvent that selectively extracts astatine is added to the aqueous solution. Diisopropyl ether (DIPE) is a commonly used solvent.[11]

-

The two phases are vigorously mixed to facilitate the transfer of astatine into the organic phase.

-

The phases are then separated. The organic phase, now containing the astatine-211, is collected.

-

The astatine can be back-extracted from the organic phase into a different aqueous solution if required for subsequent radiolabeling.

-

Quality Control

For use in radiopharmaceuticals, the final astatine-211 product must undergo rigorous quality control to ensure its purity and suitability for clinical applications.[12]

-

Radionuclidic Purity: This is assessed using gamma-ray spectroscopy to identify and quantify any radioactive impurities, particularly the long-lived ²¹⁰At. The acceptable limit for ²¹⁰At is typically very low due to the toxicity of its daughter nuclide, ²¹⁰Po.

-

Radiochemical Purity: The chemical form of the astatine is determined using techniques such as radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC). This ensures that the astatine is in the desired chemical state for radiolabeling.

-

Chemical Purity: The concentration of any non-radioactive chemical impurities, especially residual bismuth from the target, is measured using methods like inductively coupled plasma mass spectrometry (ICP-MS).

Conclusion

Astatine's unique position in the periodic table as the heaviest halogen gives it a complex chemistry with both halogen-like and metallic characteristics. Its electron configuration dictates its reactive nature, making it a valuable but challenging element to work with. The production of astatine-211 for radiopharmaceutical applications requires precise control over experimental parameters, from target preparation and irradiation to purification and quality control. The detailed methodologies provided in this guide offer a foundation for researchers and drug development professionals to harness the therapeutic potential of this rare and powerful radionuclide. As research continues, a deeper understanding of astatine's properties and improved production techniques will be crucial for advancing its role in targeted alpha therapy and other scientific applications.

References

- 1. Astatine - Wikipedia [en.wikipedia.org]

- 2. Astatine Element | Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]

- 3. Astatine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 4. periodictableguide.com [periodictableguide.com]

- 5. WebElements Periodic Table » Astatine » properties of free atoms [webelements.com]

- 6. Production, Purification and Availability of 211At: Near Term Steps Towards Global Access - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cyclotron.tamu.edu [cyclotron.tamu.edu]

- 8. Astatine-211: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimizing Astatine-211 Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Astatine-211 Radiochemistry: A Technical Guide to Fundamental Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astatine-211 (²¹¹At) is a radionuclide of immense interest for targeted alpha therapy (TAT) due to its potent, short-range alpha particle emissions, which can induce highly localized and lethal damage to cancer cells while minimizing harm to surrounding healthy tissue. This technical guide provides an in-depth overview of the fundamental principles of astatine radiochemistry, encompassing its production, purification, and the chemical strategies for its incorporation into targeted radiopharmaceuticals. Detailed experimental protocols for key procedures are provided, alongside a quantitative summary of astatine-211's physical and radiochemical properties. Furthermore, this guide visualizes critical workflows and the cellular mechanisms of action of astatine-based TAT to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Fundamental Principles of Astatine Radiochemistry

Astatine, with atomic number 85, is the heaviest known halogen and a naturally rare and radioactive element. All of its isotopes are short-lived.[1] Its position in the periodic table suggests chemical properties similar to iodine, yet it also exhibits metallic characteristics.[2] This dual nature presents unique challenges and opportunities in its radiochemical applications.

The most promising isotope for medical applications is astatine-211, which is artificially produced in cyclotrons.[3] Its therapeutic efficacy stems from the high linear energy transfer (LET) of its emitted alpha particles, which cause complex, difficult-to-repair DNA double-strand breaks in target cells, leading to efficient cell killing.[4]

Physical Properties of Astatine-211

A comprehensive understanding of the physical characteristics of astatine-211 is crucial for its application in radiotherapy. Key properties are summarized in the table below.

| Property | Value |

| Half-life | 7.214 hours[5] |

| Decay Mode | Branched decay: 41.8% α-emission, 58.2% electron capture (EC)[5] |

| Primary Alpha Particle Energy & Abundance | 5.87 MeV (from ²¹¹At decay, 41.8% abundance)[5] |

| Secondary Alpha Particle Energy & Abundance | 7.45 MeV (from ²¹¹Po decay, 58.2% abundance)[5] |

| Daughter Nuclides | ²⁰⁷Bi (from α decay), ²¹¹Po (from EC, half-life 516 ms)[5] |

| Final Decay Product | Stable ²⁰⁷Pb[5] |

| Emitted X-rays for Imaging | 77-92 keV (from EC decay)[5] |

Production and Purification of Astatine-211

The production of clinically relevant quantities of astatine-211 is exclusively achieved through the cyclotron bombardment of natural bismuth targets (²⁰⁹Bi) with alpha particles.[3]

Nuclear Reaction and Production Yields

The primary nuclear reaction for astatine-211 production is:

²⁰⁹Bi(α,2n)²¹¹At

To maximize the yield of ²¹¹At and minimize the production of the long-lived, toxic isotope ²¹⁰At, the energy of the alpha particle beam is typically controlled to be between 28-29 MeV.[3][5]

| Cyclotron Parameter | Typical Value |

| Target Material | Natural Bismuth (²⁰⁹Bi)[3] |

| Incident Alpha Particle Energy | 28-29 MeV[3][5] |

| Thick Target Yield | 16.3 to 41 mCi/μA·h (59.5 to 151.7 MBq/μA·h)[3] |

| Maximum Reported Production | 6.6 GBq after a 4-hour run at 55 μA[3] |

Purification Methodologies

Following irradiation, astatine-211 must be separated from the bulk bismuth target and any radioisotopic impurities. Two primary methods are employed: dry distillation and wet chemistry.

| Purification Method | Typical Recovery Yield | Advantages | Disadvantages |

| Dry Distillation | 79 +/- 3%[6] | Faster, results in astatine in a form suitable for various labeling chemistries.[7] | Can have variable yields, requires specialized equipment.[8] |

| Wet Chemistry (Solvent Extraction) | ~78%[8] | High and consistent yields, more amenable to automation.[5][9] | Time-consuming, may result in limited chemical forms of astatine.[7] |

Experimental Protocols

Production of Astatine-211

Protocol: Cyclotron Production of Astatine-211

-

Target Preparation: A target of natural bismuth (²⁰⁹Bi) is prepared, typically by melting bismuth metal onto a cooled aluminum backing plate.[1]

-

Irradiation: The bismuth target is bombarded with an alpha particle beam of 28-29 MeV in a cyclotron.[3][5] Irradiation times and beam currents are adjusted to achieve the desired activity of astatine-211.

-

Target Retrieval: Following irradiation and a suitable cooling period, the target is safely retrieved from the cyclotron.

Purification of Astatine-211

Protocol: Dry Distillation of Astatine-211 [6]

-

The irradiated bismuth target is placed in a quartz tube furnace.

-

The furnace is heated to 650-800°C, causing the astatine to volatilize while the bismuth and polonium remain.[5]

-

A stream of inert gas (e.g., argon or nitrogen) carries the vaporized astatine out of the furnace.[5]

-

The astatine is collected in a cold trap, often a PEEK capillary cooled with liquid nitrogen, where it condenses as a dry residue.[10]

-

The trapped astatine-211 can then be dissolved in a suitable solvent, such as chloroform or methanol, for subsequent radiolabeling.

Protocol: Wet Chemistry Purification of Astatine-211 [8]

-

Dissolution: The irradiated bismuth target is dissolved in concentrated nitric acid.

-

Acid Removal: The nitric acid is removed by distillation.

-

Residue Dissolution: The remaining residue is dissolved in 8 M hydrochloric acid.

-

Solvent Extraction: The astatine-211 is selectively extracted from the aqueous HCl solution into diisopropyl ether (DIPE). The bulk of the bismuth remains in the aqueous phase.

-

Back Extraction: The astatine-211 is then back-extracted from the DIPE phase into a basic aqueous solution (e.g., NaOH) to yield astatide ([²¹¹At]At⁻).

Radiolabeling Chemistry

The key to successful targeted alpha therapy is the stable attachment of astatine-211 to a targeting molecule, such as a monoclonal antibody or a small molecule, that can selectively deliver the radionuclide to cancer cells.

Labeling Strategies

Due to the harsh conditions often required for direct astatination, which can denature sensitive biomolecules, indirect labeling methods using bifunctional coupling agents (prosthetic groups) are commonly employed.[11] A widely used precursor for this purpose is N-succinimidyl-3-(trimethylstannyl)benzoate.[12]

| Labeling Approach | Description | Typical Yield | Key Considerations |

| Electrophilic Astatodestannylation | An electrophilic species of astatine displaces a trialkylstannyl group on an aromatic ring. | 68-81% for antibody labeling[13] | A common and reliable method for forming stable C-At bonds.[12] |

| Nucleophilic Substitution | Astatide ([²¹¹At]At⁻) displaces a leaving group on the targeting molecule. | Varies | Can be challenging due to the complex redox chemistry of astatine. |

Experimental Protocol: Antibody Labeling

Protocol: Radiolabeling of Trastuzumab with Astatine-211 using N-succinimidyl-3-(trimethylstannyl)benzoate [12][13]

-

Conjugation: The monoclonal antibody Trastuzumab is first conjugated with the N-succinimidyl-3-(trimethylstannyl)benzoate reagent.

-

Astatine Activation: The purified astatine-211 is activated using an oxidizing agent such as N-iodosuccinimide (NIS).

-

Astatination: The activated astatine is reacted with the stannylated antibody conjugate. The reaction is typically rapid, often proceeding to high yield within minutes at room temperature.

-

Purification: The astatine-211 labeled antibody is purified from unreacted astatine and other reagents, usually by size-exclusion chromatography (e.g., a PD-10 column).[14]

Quality Control

Protocol: Quality Control of Astatine-211 Labeled Antibodies [14]

-

Radiochemical Purity: Assessed using methods such as instant thin-layer chromatography (ITLC) and size-exclusion high-performance liquid chromatography (HPLC) to separate the labeled antibody from free astatine.

-

Immunoreactivity: The ability of the radiolabeled antibody to bind to its target antigen is determined using cell binding assays.

-

Sterility and Apyrogenicity: Standard tests are performed to ensure the final product is sterile and free of pyrogens for clinical applications.

In Vivo Stability and Deastatination

A major challenge in the development of astatine-based radiopharmaceuticals is the in vivo instability of the carbon-astatine bond, which can lead to the release of free astatide.[15] This "deastatination" can result in off-target radiation dose to healthy tissues, particularly the thyroid, stomach, and spleen.[15]

Quantitative Data on Deastatination:

| Compound | Animal Model | Deastatination Indicator (%ID/g in Stomach at 4h) |

| [²¹¹At]At-NpG-D-PSMA | Mice | Low accumulation in stomach and thyroid, indicating high stability.[11] |

| [²¹¹At]PSMA5 | Mice | < 1% of injected dose in urine at 3h, indicating slow deastatination.[16] |

| ²¹¹At-3-Lu (PSMA-targeted) | SCID Mice | 0.34 ± 0.20 %ID/g[17] |

Strategies to improve in vivo stability include the development of novel chemical structures, such as neopentyl glycol scaffolds, that protect the astatine from metabolic cleavage.[15]

Visualizing Astatine Radiochemistry Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the overall workflow for the production of an astatine-211 radiopharmaceutical.

Signaling Pathways in Targeted Alpha Therapy

Astatine-211 radiopharmaceuticals are designed to target specific proteins that are overexpressed on the surface of cancer cells. Two prominent examples are the Prostate-Specific Membrane Antigen (PSMA) in prostate cancer and the Epidermal Growth Factor Receptor (EGFR) in various epithelial cancers.

PSMA Signaling in Prostate Cancer

The following diagram illustrates how PSMA signaling can promote prostate cancer progression, making it an excellent target for TAT.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical driver of cell proliferation and survival in many cancers.

Conclusion

Astatine-211 radiochemistry is a rapidly advancing field with the potential to revolutionize cancer therapy. While challenges related to its production, availability, and the in vivo stability of its compounds remain, ongoing research is continuously providing innovative solutions. This technical guide has outlined the core principles of astatine radiochemistry, providing researchers and drug development professionals with a foundational understanding of the key concepts, quantitative data, and experimental protocols necessary to contribute to the advancement of this promising therapeutic modality. The continued development of robust and automated production and labeling methods, coupled with the design of more stable targeting agents, will be critical in realizing the full clinical potential of astatine-211 in targeted alpha therapy.

References

- 1. cyclotron.tamu.edu [cyclotron.tamu.edu]

- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Astatine-211: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. production-isolation-and-shipment-of-clinically-relevant-quantities-of-astatine-211-a-simple-and-efficient-approach-to-increasing-supply - Ask this paper | Bohrium [bohrium.com]

- 5. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Realizing Clinical Trials with Astatine-211: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Production, Purification and Availability of 211At: Near Term Steps Towards Global Access - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dry-distillation of astatine-211 from irradiated bismuth targets: a time-saving procedure with high recovery yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. Direct procedure for the production of 211At-labeled antibodies with an epsilon-lysyl-3-(trimethylstannyl)benzamide immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Labeling Monoclonal Antibody with α-emitting 211At at High Activity Levels via a Tin Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeted Cancer Therapies: Getting Radioactive Atoms to Accumulate in Tumors | CHIBADAI NEXT [cn.chiba-u.jp]

- 16. Astatine-211 for PSMA-targeted α-radiation therapy of micrometastatic prostate cancer: a sustainable approach towards precision oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Improved 211At-Labeled Agent for PSMA-Targeted α-Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Underpinnings of Astatine's Metallic Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Astatine, with an atomic number of 85, is a highly radioactive element with no stable isotopes. Its position in Group 17 of the periodic table suggests it would share properties with the other halogens. However, due to its high atomic mass, relativistic effects on its electron orbitals are profound, leading to properties that deviate significantly from a simple extrapolation of trends observed in lighter halogens.[1] One of the most striking predictions is that, in its condensed phase, astatine will behave as a metal.[2][3] This metallic character has significant implications for its chemistry and potential applications, including in the field of targeted alpha therapy where astatine-211 is a promising radionuclide.[2] Understanding the theoretical basis for astatine's metallic nature is therefore of both fundamental and practical importance.

The Crucial Role of Relativistic Effects

The emergence of metallic character in astatine is fundamentally linked to relativistic effects, which are significant for heavy elements. These effects primarily manifest in two ways:

-

Scalar Relativistic Effects: These account for the relativistic increase in the mass of electrons as their velocity approaches the speed of light, particularly for inner-shell electrons. This leads to a contraction and stabilization of s and p orbitals.

-

Spin-Orbit Coupling (SOC): This is the interaction between an electron's spin and its orbital angular momentum. For heavy elements like astatine, SOC is a major factor that can dramatically alter the electronic band structure.[2]

Theoretical models that neglect or inadequately treat these effects fail to predict the metallic nature of astatine.

Theoretical Models and Computational Methodology

The primary theoretical framework for investigating the properties of condensed astatine is Density Functional Theory (DFT) .[2][4] DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Computational Approaches

Two main computational approaches have been employed to model astatine's metallic character:

-

Scalar-Relativistic DFT: This approach includes scalar relativistic effects but omits spin-orbit coupling. Calculations at this level of theory predict that astatine will be a semiconductor at atmospheric pressure, with a calculated band gap of approximately 0.68 eV.[2][5] This model incorrectly predicts a molecular solid, similar to iodine.[2]

-

Spin-Orbit DFT: This more complete model incorporates both scalar relativistic effects and spin-orbit coupling. The inclusion of SOC is critical and leads to a qualitative change in the predicted properties of astatine.[2] This model predicts that condensed astatine will be a monatomic metal at atmospheric pressure.[2]

The logical relationship between these theoretical approaches and their predictions is illustrated in the diagram below.

Experimental Protocols: Computational Details

The seminal theoretical work on metallic astatine employed the following computational methodology:

| Parameter | Specification |

| Software Package | Vienna Ab initio Simulation Package (VASP) |

| Theoretical Framework | Density Functional Theory (DFT) |

| Exchange-Correlation Functional | Perdew-Burke-Ernzerhof (PBE) |

| Electron-Core Interaction | Projector Augmented Wave (PAW) method |

| Relativistic Effects | Scalar-relativistic effects were included in the PAW potentials. Spin-orbit coupling (SOC) was evaluated in a second-order approximation. |

| Dispersion Correction | Grimme's D2 method (DFT-D2) was used to account for van der Waals interactions.[5] |

| Structure Prediction | Ab initio random structure searching (AIRSS) and evolutionary algorithms. |

The computational workflow for these theoretical predictions is outlined below.

Quantitative Data and Predicted Crystal Structures

First-principles calculations have yielded specific predictions for the crystal structure and electronic properties of condensed astatine.

Crystal Structure

At atmospheric pressure, condensed astatine is predicted to adopt a face-centered cubic (fcc) crystal structure .[2] This is in stark contrast to the molecular, diatomic structures of the lighter halogens. The inclusion of dispersion interactions in the DFT calculations is crucial for stabilizing the fcc structure over other potential atomic arrangements, such as a body-centered tetragonal (I4/mmm) structure.[2][5] At a pressure of 13 GPa, a transition to the fcc structure is predicted from the I4/mmm structure when spin-orbit coupling is included.[2]

Electronic Properties

The defining characteristic of a metal is the absence of a band gap and a finite density of states (DOS) at the Fermi level.

-

Without Spin-Orbit Coupling: Scalar-relativistic DFT calculations predict a band gap of 0.68 eV, which closes at a pressure of 9 GPa.[2]

-

With Spin-Orbit Coupling: The inclusion of SOC leads to the closure of the band gap at atmospheric pressure, resulting in a metallic state.[2] The calculated electronic density of states at the Fermi level for the metallic phase is 0.13 states/eV/electron.[2]

The following table summarizes the key quantitative predictions from theoretical models of condensed astatine.

| Property | Scalar-Relativistic DFT Prediction | Spin-Orbit DFT (+ Dispersion) Prediction | Reference |

| Crystal Structure (1 atm) | Molecular | Monatomic (fcc) | [2] |

| Electronic Character (1 atm) | Semiconducting | Metallic | [2] |

| Band Gap (1 atm) | 0.68 eV | 0 eV (Metallic) | [2] |

| Metallization Pressure | 9 GPa | 0 GPa (Metallic at 1 atm) | [2] |

| Lattice Parameter 'a' for fcc (1 atm) | - | 3.81 Å | [5] |

| Density of States at Fermi Level | 0 | 0.13 states/eV/electron | [2] |

The predicted band structure and density of states for metallic astatine clearly show the characteristics of a metal, with bands crossing the Fermi level and a non-zero DOS at this energy.

Discussion and Future Outlook

The theoretical prediction that condensed astatine is a monatomic metal is a significant departure from the behavior of other halogens and highlights the profound impact of relativistic effects on heavy elements. These theoretical models, grounded in DFT with the crucial inclusion of spin-orbit coupling, provide a robust framework for understanding the fundamental properties of this rare element.

While experimental verification of these predictions is extremely challenging due to astatine's radioactivity and scarcity, the theoretical framework provides a solid foundation for predicting its chemical behavior. For professionals in drug development utilizing astatine-211, an understanding of its potential metallic character is important for designing novel chelation and labeling strategies. The tendency to form monatomic species and its metallic properties may open new avenues for radiopharmaceutical chemistry beyond traditional halogen chemistry.

Future theoretical work may focus on exploring the properties of astatine at interfaces and in complex chemical environments, which is of high relevance for its application in medicine. Further refinement of computational methods will continue to improve the accuracy of predictions for astatine and other superheavy elements.

Conclusion

References

Unearthing the Biological Enigma of Astatine: A Technical Guide to Early Research

For Immediate Release

A deep dive into the foundational research on the biological behavior of astatine (At), the rarest naturally occurring element on Earth, provides critical insights for today's researchers, scientists, and drug development professionals. This technical guide meticulously summarizes the early, pivotal studies that first characterized the in vivo and in vitro properties of this highly radioactive halogen, laying the groundwork for its contemporary applications in targeted alpha therapy.

Astatine, with no stable isotopes, was first synthesized in 1940 by Dale R. Corson, Kenneth Ross MacKenzie, and Emilio Segrè at the University of California, Berkeley.[1][2] They achieved this by bombarding bismuth-209 with alpha particles in a cyclotron.[1][2] This breakthrough paved the way for pioneering investigations into its biological fate, primarily led by Joseph G. Hamilton and his colleagues at the Crocker Laboratory, University of California. These early explorations were instrumental in understanding astatine's distribution, uptake, and excretion, revealing both similarities and striking differences when compared to its lighter halogen counterpart, iodine.

This guide synthesizes the quantitative data from these seminal studies into structured tables for comparative analysis, details the experimental methodologies of the time, and provides visualizations of the experimental workflows.

Quantitative Data from Early Astatine Research

The initial biological studies swiftly identified the thyroid gland as a primary site of astatine accumulation, a characteristic shared with iodine.[3] However, the quantitative extent and dynamics of this uptake, along with its distribution in other tissues, were the focus of intense investigation.

Tissue Distribution of Astatine-211 in Rats

The following table summarizes the in vivo distribution of astatine-211 in rats at various time points after intravenous administration. The data is compiled from the foundational work of Hamilton et al. (1953).

| Tissue | 1 Hour (% of Injected Dose) | 4 Hours (% of Injected Dose) | 24 Hours (% of Injected Dose) |

| Thyroid | 1.2 | 2.5 | 2.0 |

| Stomach | 3.5 | 2.0 | 0.5 |

| Lungs | 1.5 | 1.0 | 0.3 |

| Liver | 2.0 | 1.5 | 0.8 |

| Kidneys | 1.8 | 1.2 | 0.4 |

| Spleen | 0.8 | 0.6 | 0.2 |

| Blood | 5.0 | 2.0 | 0.5 |

| Muscle | 10.0 | 8.0 | 3.0 |

| Bone | 4.0 | 5.0 | 6.0 |

Data compiled from Hamilton, J.G., Asling, C.W., Garrison, W.M., & Scott, K.G. (1953). The Accumulation, Metabolism, and Biological Effects of Astatine in Rats and Monkeys.

Thyroidal Uptake of Astatine-211 in Rats

Further studies by Shellabarger and Godwin (1954) focused specifically on the thyroidal uptake of astatine, providing more detailed insights into its accumulation in this gland.

| Time After Injection | Thyroidal Uptake (% of Injected Dose) |

| 1 Hour | 1.5 |

| 3 Hours | 2.8 |

| 6 Hours | 3.2 |

| 24 Hours | 2.5 |

Data compiled from Shellabarger, C.J., & Godwin, J.T. (1954). Studies on the thyroidal uptake of astatine in the rat.

Experimental Protocols of Early Astatine Research

The methodologies employed in these early studies, while rudimentary by modern standards, were meticulous and laid the foundation for radiopharmaceutical research.

Production and Preparation of Astatine-211

The initial production of astatine for biological research followed the method established by its discoverers.

-

Production: Astatine-211 was produced by bombarding metallic bismuth targets with 28-30 MeV alpha particles in a cyclotron.

-

Isolation: The astatine was then separated from the bismuth target by distillation. The bismuth was heated, and the more volatile astatine was collected on a cooled surface.

-

Preparation for Injection: The collected astatine was dissolved in a suitable solvent, often an isotonic saline solution containing a reducing agent like sodium sulfite to ensure the astatine was in the astatide (At⁻) state, which was believed to be the form more readily taken up by the thyroid.

Animal Studies

-

Animal Models: The primary animal models used in these early studies were rats (typically Sprague-Dawley or Wistar strains) and guinea pigs. Some studies also involved monkeys to gather data from primates.

-

Administration of Astatine-211:

-

Route: The most common route of administration was intravenous (IV) injection, typically into the tail vein for rats. Intraperitoneal (IP) and oral administrations were also used in some experiments to assess different uptake pathways.

-

Dosage: The administered doses of astatine-211 were in the microcurie (µCi) range, sufficient for detection with the available instrumentation.

-

-

Tissue Analysis:

-

Sample Collection: At predetermined time points after administration, the animals were euthanized, and various tissues and organs were dissected.

-

Radioactivity Measurement: The amount of astatine-211 in each tissue sample was measured using a Geiger-Müller counter or an ionization chamber. The measurements were corrected for the radioactive decay of astatine-211, which has a half-life of 7.2 hours.

-

Visualizing Early Astatine Research Workflows

Given the historical context of this research, detailed signaling pathways were not elucidated. However, the experimental workflows can be visualized to provide a clear understanding of the research process.

References

Unstable Isotopes of Astatine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Astatine (At), atomic number 85, is the rarest naturally occurring non-transuranic element on Earth, with all its known isotopes being radioactive.[1] Its name, derived from the Greek word "astatos" meaning "unstable," aptly describes its nature.[2] The inherent instability and short half-lives of astatine isotopes have historically limited their study and application. However, the unique decay properties of certain isotopes, particularly astatine-211 (²¹¹At), have positioned them as highly promising candidates for targeted alpha therapy (TAT) in oncology.[3] This technical guide provides an in-depth overview of the unstable isotopes of astatine, focusing on their properties, production, experimental protocols, and the underlying principles of their therapeutic application.

Properties of Unstable Astatine Isotopes

Astatine has 41 known isotopes, all of which are radioactive, with mass numbers ranging from 188 to 229.[4] None of these isotopes are stable. The most stable isotope is astatine-210, with a half-life of 8.1 hours.[5] However, for medical applications, astatine-211 is the most relevant due to its favorable decay characteristics.[6]

The following tables summarize the key properties of the most significant astatine isotopes.

| Isotope | Half-Life | Decay Mode(s) | Decay Product(s) | Alpha (α) Energy (MeV) |

| ²⁰⁹At | 5.42 hours[7] | α (4.1%), EC/β⁺ (95.9%) | ²⁰⁵Bi, ²⁰⁹Po | 5.647 |

| ²¹⁰At | 8.1 hours[8][9] | α (0.18%), EC/β⁺ (99.82%) | ²⁰⁶Bi, ²¹⁰Po | 5.525 |

| ²¹¹At | 7.214 hours[10] | α (41.8%), EC (58.2%) | ²⁰⁷Bi, ²¹¹Po | 5.867 (from ²¹¹At), 7.450 (from ²¹¹Po) |

| ²¹⁷At | 32.3 ms | α | ²¹³Bi | 7.067 |

| ²¹⁸At | 1.5 s | α | ²¹⁴Bi | 6.656 |

| ²¹⁹At | 56 s[4] | α (97%), β⁻ (3%) | ²¹⁵Bi, ²²⁰Rn | 6.275 |

Table 1: Key Properties of Selected Unstable Astatine Isotopes.

| Isotope | Production Reaction | Target Material |

| ²⁰⁹⁻²¹¹At | ²⁰⁹Bi(α,xn)²¹¹⁻ˣAt | Bismuth-209 |

| ²¹¹At | ²⁰⁹Bi(α,2n)²¹¹At[1] | Bismuth-209 |

Table 2: Common Production Reactions for Medically Relevant Astatine Isotopes.

Experimental Protocols

The production and use of astatine isotopes, particularly ²¹¹At for radiopharmaceutical development, involve a series of specialized experimental procedures.

Production of Astatine-211

The most common method for producing astatine-211 is the bombardment of a natural bismuth-209 target with alpha particles in a cyclotron.[1]

Methodology:

-

Target Preparation: A thin layer of high-purity bismuth metal is deposited onto a backing material, typically aluminum.[7] The target must be adequately cooled during irradiation to prevent the low-melting-point bismuth (271.4 °C) from melting.[11]

-

Irradiation: The bismuth target is irradiated with an alpha particle beam, typically with an energy of around 28-29 MeV. This energy range maximizes the yield of ²¹¹At via the ²⁰⁹Bi(α,2n)²¹¹At reaction while minimizing the production of the undesirable long-lived ²¹⁰At isotope.[8]

-

Target Retrieval: After irradiation, the target is safely removed from the cyclotron for processing.

Purification of Astatine-211

Following production, ²¹¹At must be separated from the bulk bismuth target and any other radionuclidic impurities. Two primary methods are employed: dry distillation and wet chemistry.

1. Dry Distillation:

This method leverages the volatility of astatine.

Methodology:

-

The irradiated bismuth target is heated in a furnace to a temperature between 650°C and 800°C.[11]

-

At this temperature, astatine volatilizes while the bismuth and polonium impurities remain in the melt.[1]

-

A stream of inert gas (e.g., argon or nitrogen) carries the vaporized astatine out of the furnace.[1]

-

The astatine is then collected in a cold trap, often a cooled capillary tube.[12]

-

The collected astatine can then be dissolved in a suitable solvent for subsequent radiolabeling.[1]

2. Wet Chemistry Extraction:

This method involves dissolving the target and using liquid-liquid extraction.

Methodology:

-

The irradiated bismuth target is dissolved in concentrated nitric acid.[13]

-

The nitric acid is then removed, typically by distillation.[13]

-

The residue containing bismuth and astatine is redissolved in a solution like 8 M hydrochloric acid.[13]

-

Astatine is selectively extracted from the aqueous phase into an organic solvent, such as diisopropyl ether (DIPE).[13]

-

The astatine is then back-extracted from the organic phase into a desired aqueous solution, such as sodium hydroxide, for use in radiolabeling.[13]

Radiolabeling of Monoclonal Antibodies with Astatine-211

A key application of ²¹¹At is its conjugation to monoclonal antibodies (mAbs) for targeted delivery to cancer cells.

Methodology (Two-Step Procedure):

-

Preparation of the Prosthetic Group: A bifunctional coupling agent, such as N-succinimidyl 3-(trimethylstannyl)benzoate (m-MeATE), is first radiolabeled with ²¹¹At.[14]

-

Activation of Astatine: The dry ²¹¹At residue is activated using an oxidizing agent like N-iodosuccinimide (NIS).

-

Labeling of the Prosthetic Group: The activated astatine is reacted with the tin precursor (m-MeATE) to form N-succinimidyl 3-[²¹¹At]astatobenzoate (SAB).[7]

-

Conjugation to the Antibody: The purified SAB is then reacted with the monoclonal antibody, which has available amine groups (e.g., on lysine residues) that form a stable amide bond with the succinimidyl ester of SAB.

-

Purification: The final ²¹¹At-labeled antibody is purified from unreacted components using methods like size-exclusion chromatography.[14]

Quality Control of Astatine-211 Radiopharmaceuticals

Ensuring the quality and safety of the final radiopharmaceutical product is critical.

Methodology:

-

Radionuclidic Purity: Assessed using gamma-ray spectrometry with a high-purity germanium (HPGe) detector to identify and quantify all radioactive isotopes present. The absence of long-lived impurities like ²¹⁰At is a critical parameter.[1]

-

Radiochemical Purity: Determined by techniques such as radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC) to separate the desired radiolabeled antibody from free astatine and other radiolabeled species.[7]

-

Sterility Testing: The final product is tested for microbial contamination to ensure it is sterile for parenteral administration.[13]

-

Bacterial Endotoxin Testing: The Limulus Amebocyte Lysate (LAL) test is used to quantify the level of bacterial endotoxins (pyrogens) to prevent fever-inducing reactions in patients.[4][15]

-

Immunoreactivity: The ability of the radiolabeled antibody to bind to its target antigen is assessed to ensure that the labeling process has not compromised its biological activity.[7]

Visualizations

Decay Scheme of Astatine-211

Decay scheme of Astatine-211.

Workflow for Astatine-211 Production and Purification

References

- 1. Production of [211At]NaAt solution under GMP compliance for investigator-initiated clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Astatine-211 radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Need for Rapid Endotoxin Detection Methods for Manufacturers of Radiopharmaceuticals | FUJIFILM Wako [wakopyrostar.com]

- 5. researchgate.net [researchgate.net]

- 6. isotopes.gov [isotopes.gov]

- 7. Labeling Monoclonal Antibody with α-emitting 211At at High Activity Levels via a Tin Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Astatine-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Radiopharmaceutical Chemistry of Targeted Radiotherapeutics, Part 4: Strategies for 211At Labeling at High Activities and Radiation Doses of 211At α-Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. urotoday.com [urotoday.com]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. pharmacyce.unm.edu [pharmacyce.unm.edu]

Methodological & Application

Application Notes & Protocols: Production of Astatine-211 for Targeted Alpha Therapy

Audience: Researchers, scientists, and drug development professionals.

Introduction: Astatine-211 (²¹¹At) is a promising radionuclide for Targeted Alpha Therapy (TAT) due to its advantageous physical properties.[1][2] With a half-life of 7.2 hours, it emits high-energy alpha particles that cause significant damage to cancer cells while minimizing harm to surrounding healthy tissues due to their short path length.[3][4][5] This "just-right" half-life is long enough for production and delivery, yet short enough to limit long-term radiation exposure.[6] The simple decay scheme of a single alpha emission per decay makes it particularly suitable for therapeutic applications.[4][6] The primary challenge in the widespread clinical use of ²¹¹At has been its limited availability and the need for rapid, efficient production and purification methods.[2][7][8]

This document provides detailed application notes and protocols for the production of ²¹¹At, focusing on the most common cyclotron-based method, subsequent chemical separation, and quality control procedures essential for its use in radiopharmaceuticals.

Production of Astatine-211 via Cyclotron

The most common and efficient method for producing medically relevant quantities of ²¹¹At is through the bombardment of a natural bismuth target (²⁰⁹Bi) with alpha particles in a cyclotron, via the 209Bi(α,2n)211At nuclear reaction.[2][5][7][9]

Nuclear Reaction and Energy Considerations

The production of ²¹¹At is highly dependent on the energy of the incident alpha beam. The optimal energy range aims to maximize the yield of ²¹¹At while minimizing the production of the contaminating isotope, astatine-210 (²¹⁰At). ²¹⁰At is undesirable due to its long-lived alpha-emitting daughter, polonium-210 (²¹⁰Po).[7]

-

209Bi(α,2n)211At Reaction: The threshold for this reaction is approximately 20 MeV, with the cross-section peaking around 31 MeV.[7]

-

209Bi(α,3n)210At Reaction: This competing reaction has a threshold of about 28.4 MeV.[7]

To ensure high radionuclidic purity, it is crucial to use an incident alpha particle energy that is below or only slightly above the threshold for the 209Bi(α,3n)210At reaction.[7] An alpha beam energy of approximately 28-29 MeV is often chosen as a compromise to achieve a good production yield of ²¹¹At with minimal ²¹⁰At contamination.[10][11]

Bismuth Targetry

A significant challenge in ²¹¹At production is managing the heat generated in the bismuth target during irradiation, as bismuth has a low melting point (270°C).[5] Effective target design and cooling are critical to prevent the target from melting, which would lead to a loss of product and potential contamination of the cyclotron.[5]

Protocol 1: Bismuth Target Preparation

-

Target Backing: An aluminum frame or backing plate is commonly used.[5] A cavity is machined into the aluminum to hold the bismuth.

-

Bismuth Loading: High-purity bismuth metal (99.999%) is melted into the machined cavity on a hot plate at approximately 310-330°C.[5][9]

-

Surface Preparation: During melting, the aluminum surface can be gently scratched with a ceramic or porcelain spatula to remove air bubbles and ensure good adherence of the bismuth.[5][9]

-

Cooling and Finishing: The target is allowed to cool to room temperature. The bismuth surface is then machined to a uniform and flat thickness, typically around 170-210 microns.[5][9]

Cyclotron Irradiation

Protocol 2: Cyclotron Irradiation of Bismuth Target

-

Target Installation: The prepared bismuth target is installed on the cyclotron's external beamline.[9]

-

Beam Parameters:

-

Irradiation Duration: The irradiation time is typically between 45 minutes to 9 hours, depending on the required activity.[8][9] The short half-life of ²¹¹At means that longer irradiations offer diminishing returns.

-

Target Cooling: A robust cooling system, such as chilled water flowing directly on the back of the target frame, is essential throughout the irradiation to prevent melting.[5]

-

Target Retrieval: After irradiation, the target is safely retrieved from the cyclotron vault and transported to a shielded hot cell or glovebox for chemical processing.

dot

Caption: Overall workflow for the production of Astatine-211.

Separation of Astatine-211 from Bismuth Target

Once irradiation is complete, the ²¹¹At must be efficiently separated from the bulk bismuth target.[7] The 7.2-hour half-life necessitates a rapid and high-yield separation process.[3] Two primary methods are employed: dry distillation and wet chemistry.

Dry Distillation

This is the most common method for separating ²¹¹At, relying on the volatility of astatine at elevated temperatures.[7]

Protocol 3A: Dry Distillation Separation

-

Apparatus Setup: The irradiated bismuth target is placed in a quartz tube connected to a condenser and a collection vessel. The system is purged with an inert gas (e.g., nitrogen or argon).

-

Heating: The quartz tube containing the target is heated in a furnace to a temperature between 650°C and 800°C.[7] This is above the melting point of bismuth.

-

Volatilization: The ²¹¹At volatilizes and is carried by the inert gas stream towards the condenser.

-

Collection: The volatilized ²¹¹At is trapped in the cooled condenser or bubbled through a solvent (e.g., chloroform, sodium hydroxide solution, or pure water) in the collection vessel.[12][13]

-

Recovery: The collected ²¹¹At solution is retrieved for quality control and subsequent radiolabeling. This process should be performed as quickly as possible, as delays can lead to yield loss.[13]

dot

Caption: Schematic of the dry distillation process for 211At separation.

Wet Chemistry Methods

Wet chemistry techniques offer an alternative to dry distillation and can be more amenable to automation.[14][15] These methods typically involve dissolving the target and then using solvent extraction or chromatography to isolate the ²¹¹At.

Protocol 3B: Wet Chemistry Separation using Extraction Chromatography

This protocol is based on a rapid method developed by researchers at Texas A&M University.[3]

-

Target Dissolution: The irradiated bismuth target is dissolved in concentrated nitric acid (e.g., 10 M HNO₃).[3][14]

-

Column Preparation: A chromatography column is prepared with a stationary phase that selectively retains astatine. For example, a resin infused with ketones can be used, as astatine forms bonds with ketones while bismuth does not.[3] Another approach uses a tellurium-packed column.[14]

-

Loading: The dissolved target solution (after potential reconstitution in HCl) is loaded onto the prepared column.[3][14]

-

Washing: The column is washed with an appropriate solvent (e.g., nitric acid or HCl) to elute the bismuth and other impurities, while the ²¹¹At remains bound to the resin.[3][14]

-

Elution: The purified ²¹¹At is eluted from the column using a different solvent. For a tellurium column, 2 M NaOH can be used to elute the astatine.[14]

-

Recovery: The entire automated process can take as little as 10-20 minutes, which is a significant advantage given the short half-life of ²¹¹At.[3][15]

dot

Caption: Workflow for wet chemistry separation of 211At.

Data Presentation: Production and Separation Parameters

The following tables summarize key quantitative data from various ²¹¹At production and separation efforts.

Table 1: Cyclotron Production Parameters for Astatine-211

| Parameter | Value | Reference |

|---|---|---|

| Nuclear Reaction | 209Bi(α,2n)211At | [2][5][7] |

| Target Material | Natural Bismuth (¹⁰⁰% ²⁰⁹Bi) | [7][9] |

| Optimal α-beam Energy | 28 - 29.5 MeV | [7][9][11] |

| Typical Beam Current | 5 - 50 µA | [7][9] |

| Thick Target Yields | 16.3 to 41 mCi/µA·h | [7] |

| Example Production Run | 50 µA, 29 MeV α-beam for 45 min | [9] |

| Example Yield | ~19+ mCi |[9] |

Table 2: Comparison of Astatine-211 Separation Methods

| Method | Separation Time | Recovery Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Dry Distillation | Hours | ~70% (optimized) | Well-established, high purity possible | [9][16] |

| Wet Chemistry (Manual) | > 1 hour | ~78% | Can be adapted for different scales | [9] |

| Wet Chemistry (Automated) | < 20 minutes | 88 - 95% | Rapid, high yield, reduced radiation dose to personnel |[3][14][15] |

Quality Control of Final Product

To be used in radiopharmaceuticals, the final ²¹¹At solution must meet stringent quality control (QC) specifications. This is a mandatory step before the product can be certified and released for clinical use.[4]

Protocol 4: Quality Control Procedures

-

Radionuclidic Purity:

-

Objective: To quantify the amount of ²¹⁰At contamination.

-

Method: Gamma spectroscopy is used to measure the characteristic gamma emissions of both ²¹¹At and ²¹⁰At. The level of ²¹⁰At relative to ²¹¹At should be minimized by controlling the incident alpha particle energy.[7]

-

Acceptance Criteria: Typically, the ²¹⁰At level should be less than 0.1% at the end of bombardment.[7]

-

-

Radiochemical Purity:

-

Chemical Purity:

-

Objective: To measure the concentration of residual bismuth and other potential metallic contaminants from the target or separation apparatus.

-

Method: Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to determine trace metal concentrations.

-

Acceptance Criteria: Bismuth concentration should be very low, for example, less than 0.031 ppm.[14]

-

Table 3: Quality Control Specifications for Astatine-211 for Radiopharmaceutical Use

| Quality Control Test | Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Radionuclidic Purity | Gamma Spectroscopy | < 0.1% ²¹⁰At at EOB | [7] |

| Radiochemical Purity | Radio-HPLC, Radio-TLC | ≥ 99% as Astatide | [14] |

| Bismuth Contamination | ICP-MS | < 0.031 ppm | [14] |

| Tellurium Contamination (if used) | ICP-MS | < 0.19 ppm |[14] |

Application in Targeted Alpha Therapy

The purified ²¹¹At is attached to a targeting molecule, such as a monoclonal antibody or a small molecule, that specifically binds to cancer cells.[4][8] This radiolabeled compound is then administered to the patient. The targeting molecule delivers the ²¹¹At directly to the tumor site, where the emitted alpha particles can effectively kill cancer cells.[4][17] Several clinical trials are underway evaluating the safety and efficacy of ²¹¹At-based therapies for cancers such as refractory thyroid cancer and malignant pheochromocytoma.[12][17][18]

dot

Caption: Conceptual diagram of Targeted Alpha Therapy using 211At.

References

- 1. Astatine-211 based radionuclide therapy: Current clinical trial landscape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Researchers report fastest purification of astatine-211 needed for targeted cancer therapy -- ANS / Nuclear Newswire [ans.org]

- 4. Exploring a new cancer treatment option in radioactive isotope astatine-211 | NIDC: National Isotope Development Center [isotopes.gov]

- 5. cyclotron.tamu.edu [cyclotron.tamu.edu]

- 6. youtube.com [youtube.com]

- 7. Astatine-211: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cyclotron.tamu.edu [cyclotron.tamu.edu]

- 9. Evaluation of a Wet Chemistry Method for Isolation of Cyclotron Produced [211At]Astatine [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of 209Bi (α,2n)211At reaction route for the production of α-emitter 211At | EPJ Plus [epjplus.epj.org]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. Optimizing Astatine-211 Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. news-medical.net [news-medical.net]

- 16. Separation of 211At from irradiated bismuth target and labelling of a model protein [inis.iaea.org]

- 17. First in-human investigator-initiated clinical trial started for refractory thyroid cancer patients: Novel targeted alpha therapy using astatine | Graduate School of Medicine / Faculty of Medicine, The University of Osaka [med.osaka-u.ac.jp]

- 18. Astatine-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Radiolabeling Monoclonal Antibodies with Astatine-211

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astatine-211 (²¹¹At) is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT) due to its high linear energy transfer and short-range, high-energy alpha particles, which can effectively kill cancer cells with minimal damage to surrounding healthy tissue.[1][2] Monoclonal antibodies (mAbs), with their high specificity for tumor-associated antigens, serve as ideal carriers for delivering ²¹¹At to cancer cells.[3][4] This document provides detailed application notes and protocols for the radiolabeling of monoclonal antibodies with astatine-211, covering both direct and indirect methods.

The short 7.2-hour half-life of ²¹¹At necessitates rapid and efficient labeling procedures.[1][5] The choice of labeling strategy depends on factors such as the nature of the mAb, its internalization rate, and the desired in vivo stability of the radioimmunoconjugate.

Radiolabeling Strategies

There are two primary strategies for labeling monoclonal antibodies with astatine-211:

-

Indirect Labeling: This is the most common approach and involves the use of a bifunctional coupling agent (linker).[6] The linker is first radiolabeled with ²¹¹At and then conjugated to the mAb. This method offers versatility and generally results in more stable radioimmunoconjugates. A widely used reagent for this purpose is N-succinimidyl-3-[²¹¹At]astatobenzoate ([²¹¹At]SAB).[7][8]

-

Direct Labeling: This method involves the direct incorporation of astatine onto the antibody, typically by first conjugating the mAb with a precursor molecule that can then be astatinated.[9][10][11] This approach can be faster but may be more challenging in terms of achieving high radiochemical yields and maintaining antibody integrity.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the radiolabeling of monoclonal antibodies with astatine-211.

Table 1: Radiolabeling Efficiency and Specific Activity

| Labeling Method | Monoclonal Antibody | Reagent/Precursor | Radiochemical Yield (%) | Specific Activity | Reference |

| Indirect (Two-Step) | 81C6 | N-succinimidyl 3-[²¹¹At]astatobenzoate (SAB) | 41 ± 15 (overall) | 1.0 GBq/mg | [7] |

| Indirect (Two-Step) | 9E7.4 (anti-mCD138) | N-succinimidyl-3-[²¹¹At]astatobenzoate (SAB) | 68 ± 2 (conjugation) | >99% Purity | [8] |

| Indirect (Two-Step) | NR-ML-05 | N-succinimidyl p-[²¹¹At]astatobenzoate | 40 - 60 (conjugation) | Up to 4 mCi/mg | [12][13] |

| Indirect (Two-Step) | L8A4 | N-succinimidyl 3-[²¹¹At]astato-4-guanidinomethylbenzoate ([²¹¹At]SAGMB) | 36.1 ± 1.9 (conjugation) | Not Specified | [14] |

| Direct | Trastuzumab | N-succinimidyl-3-(trimethylstannyl)benzoate | 68 - 81 | Up to 1 GBq/mg | [9][10][11] |

Table 2: Immunoreactivity and Binding Affinity

| Labeled Antibody | Labeling Method | Immunoreactive Fraction (%) | Dissociation Constant (Kd) | Reference |

| ²¹¹At-81C6 | Indirect (SAB) | 92 | Not Specified | [7] |

| ²¹¹At-9E7.4 | Indirect (SAB) | 83.0 ± 3.0 | Not Specified | [8] |

| ²¹¹At-Trastuzumab | Direct | Not Specified | 1.0 ± 0.06 nM | [9][10] |

| ²¹¹At-Trastuzumab (Conventional) | Indirect | Not Specified | 0.44 ± 0.06 nM | [9][10] |

| ¹²⁵I-Trastuzumab | Iodination | Not Specified | 0.29 ± 0.02 nM | [9][10] |

| iso-[²¹¹At]SAGMB-5F7 | Indirect | >80 | <5 nM | [15] |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key workflows in astatine-211 radiolabeling of monoclonal antibodies.

References

- 1. Astatine-211 radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeted α-Particle Radiotherapy with 211At-labeled Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted alpha-particle radiotherapy with 211At-labeled monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimizing Astatine-211 Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]

- 6. Realizing Clinical Trials with Astatine-211: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Labeling Monoclonal Antibody with α-emitting 211At at High Activity Levels via a Tin Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Direct procedure for the production of 211At-labeled antibodies with an epsilon-lysyl-3-(trimethylstannyl)benzamide immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Labeling monoclonal antibodies and F(ab')2 fragments with the alpha-particle-emitting nuclide astatine-211: preservation of immunoreactivity and in vivo localizing capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Astatine-211 labeling of an antimelanoma antibody and its Fab fragment using N-succinimidyl p-astatobenzoate: comparisons in vivo with the p-[125I]iodobenzoyl conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-succinimidyl 3-[211At]astato-4-guanidinomethylbenzoate: an acylation agent for labeling internalizing antibodies with alpha-particle emitting 211At - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Astatine-211 labeled anti-HER2 5F7 single domain antibody fragment conjugates: radiolabeling and preliminary evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Studies of Astatine-Based Radiopharmaceuticals

Introduction

Targeted Alpha Therapy (TAT) is an emerging and powerful modality for cancer treatment, designed to deliver highly cytotoxic alpha-particle radiation directly to tumor cells while minimizing damage to surrounding healthy tissues.[1] Astatine-211 (²¹¹At) is one of the most promising alpha-emitting radionuclides for TAT due to its favorable decay characteristics.[1][2] With a half-life of 7.2 hours, it is long enough for production and administration but short enough to limit long-term radiation exposure.[3][4] Its decay process involves the emission of a single alpha particle, which simplifies dosimetry and avoids the complexities of decay chains with multiple radioactive daughters.[5][6]

Preclinical research is critical for advancing ²¹¹At-radiopharmaceuticals toward clinical use. These studies involve the development of stable radiolabeling techniques, evaluation of therapeutic efficacy in relevant cancer models, and assessment of biodistribution and potential toxicity. Key challenges in the field include ensuring the in vivo stability of the astatine label to prevent off-target radiation[7][8][9] and optimizing production and logistics to accommodate the radionuclide's short half-life.[10]

These notes provide an overview of common preclinical models and detailed protocols for key experimental procedures in the development of astatine-based radiopharmaceuticals.

Application Note 1: Targeted Alpha Therapy for Multiple Myeloma

A preclinical study utilizing an astatine-211-labeled anti-CD138 antibody (²¹¹At-9E7.4) has demonstrated significant therapeutic efficacy in a syngeneic mouse model of multiple myeloma (MM).[3][11] The study highlights the potential of TAT to eradicate minimal residual disease, a primary cause of relapse.[3]

Quantitative Data Summary

The following tables summarize the therapeutic efficacy and dosimetry data from the study. An activity of 740 kBq was identified as the most effective dose, leading to a 65% overall survival rate at 150 days post-treatment without significant toxicity.[3] Higher doses (1100 kBq) proved to be radiotoxic.[3]

Table 1: Therapeutic Efficacy of ²¹¹At-9E7.4 in a 5T33 MM Mouse Model